![molecular formula C22H14Cl2N2O B2587043 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one CAS No. 190437-53-7](/img/structure/B2587043.png)
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one, also known as 2,4-DCPEQ, is a novel synthetic compound that has gained attention in recent years due to its potential applications in the fields of scientific research, drug development, and laboratory experiments. This compound is a member of the quinazolinone family, which is a class of compounds that are known for their wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Photochemical and Luminescent Properties
- The study on (E)-2-(hydroxystyryl)-3-phenylquinazolin-4(3H)-ones, including derivatives with various substituents, highlighted their luminescence intensity and dual emission in the 550-650-nm wavelength range. Notably, reversible photo/thermal E-Z isomerization was observed, indicating potential applications in photochemical processes (Kim et al., 2018).
Antimicrobial Activities
- New 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones synthesized from a precursor converted to acid chloride and cyclized with anthranilic acid were evaluated for their antimicrobial activity. Some compounds exhibited good activity, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2011).
- A series of pyrazolyl quinazolin-4(3H) ones were synthesized and screened for antibacterial and antifungal activity, with some compounds showing promising results against standard drugs. This study points towards the potential use of these compounds in developing new antimicrobial agents (Patel & Barat, 2010).
Antileishmanial Activity
- Styrylquinoline-type compounds were synthesized and evaluated for their antileishmanial activity both in vitro and in vivo. Two compounds showed activity against intracellular amastigotes and demonstrated selectivity indices suggesting potential for antileishmanial drug development (Petro-Buelvas et al., 2021).
Crystal Structure and Supramolecular Features
- The molecular structures of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino] substituted 2,3-dihydroquinazolin-4(1H)-ones were determined, revealing a broad spectrum of halogen-mediated weak interactions in their crystal structures. These findings contribute to understanding the structural and supramolecular characteristics of such compounds (Mandal & Patel, 2018).
Nonlinear Optical Properties
- Synthesis and characterization of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate compounds were performed, with a focus on their nonlinear optical absorption. Some samples were identified as potential candidates for optical limiting applications, indicating their utility in materials science and optical engineering (Ruanwas et al., 2010).
Eigenschaften
IUPAC Name |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2O/c23-16-12-10-15(19(24)14-16)11-13-21-25-20-9-5-4-8-18(20)22(27)26(21)17-6-2-1-3-7-17/h1-14H/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTCCVULHXRVLS-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

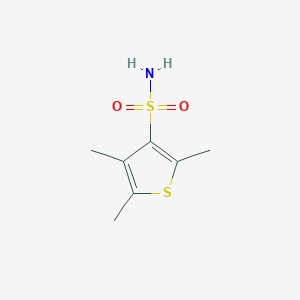
![1-[3-(4-Ethylbenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B2586962.png)
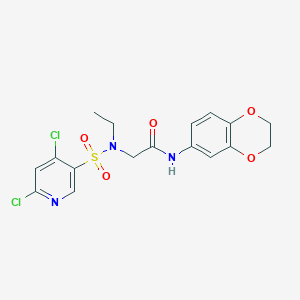

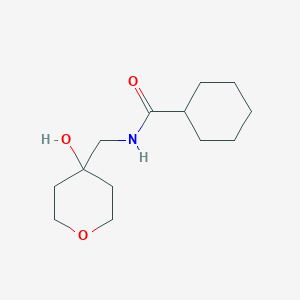
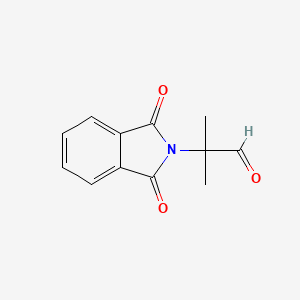
![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2586972.png)
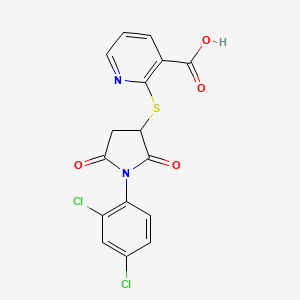
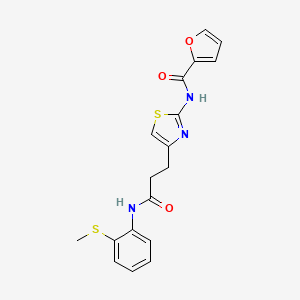
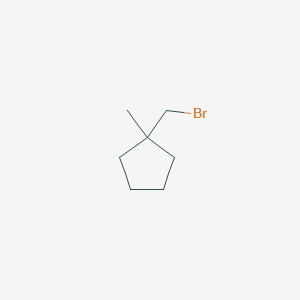
![3-{4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2586979.png)
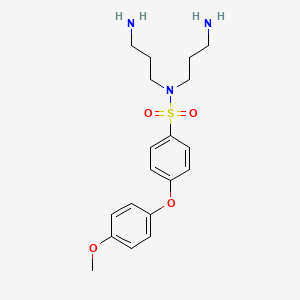
![ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate](/img/structure/B2586982.png)
![Lithium(1+) ion 2-{2-[ethyl(2-methylpropyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2586983.png)